6-propylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-6-4-7-8(12)10-5-11-9(7)13-6/h4-5H,2-3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCTLYZGLNSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of thieno[2,3-d]pyrimidin-4(3H)-one scaffolds in drug discovery
Thieno[2,3-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The thieno[2,3-d]pyrimidin-4(3H)-one core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry. Structurally, it can be considered a bioisostere of purine bases like adenine, suggesting an intrinsic potential to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive review of this versatile scaffold, covering its synthesis, diverse therapeutic applications, structure-activity relationships (SAR), and future outlook. Its broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects, marks it as a "privileged scaffold" for the development of novel therapeutics.[1]
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Versatile Pharmacophore
The fusion of a thiophene ring to a pyrimidine ring system gives rise to thienopyrimidines, which exist in several isomeric forms. Among these, the thieno[2,3-d]pyrimidine framework has proven to be particularly fruitful in drug discovery.[1] Its rigid, planar structure provides a robust anchor for introducing various substituents, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.
The scaffold's success lies in its ability to mimic endogenous ligands and engage in key interactions within the active sites of enzymes and receptors. Notably, its nitrogen atoms and carbonyl group frequently act as crucial hydrogen bond acceptors and donors, anchoring the molecule to protein targets. This is a recurring theme in its function as a kinase inhibitor, where it interacts with the hinge region of the ATP-binding pocket.[3]
Synthetic Strategies: Constructing the Core
The accessibility of a scaffold is paramount for its exploration in medicinal chemistry. Fortunately, the thieno[2,3-d]pyrimidin-4(3H)-one core can be constructed through several reliable synthetic routes.
The Gewald Reaction: A Cornerstone Approach
A majority of synthetic pathways to the thieno[2,3-d]pyrimidine core begin with the construction of a polysubstituted 2-aminothiophene intermediate. The Gewald reaction is a powerful and widely used one-pot multicomponent reaction for this purpose.[4][5][6] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., triethylamine or morpholine).[6][7][8]
The versatility of the Gewald reaction allows for the introduction of diverse substituents on the thiophene ring by simply varying the starting ketone and α-cyanoester, which is fundamental for building chemical libraries for SAR studies.[5]
Cyclization to the Fused Pyrimidine Ring
Once the 2-aminothiophene-3-carboxylate or 3-carbonitrile intermediate is formed, the pyrimidine ring can be annulated through various cyclization strategies. Common methods include:
-
Reaction with Formamide or Formic Acid: Heating the 2-aminothiophene intermediate with formamide or formic acid is a straightforward method to yield the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core.
-
Reaction with Isothiocyanates: Treatment with isothiocyanates followed by cyclization yields 2-thioxo derivatives, which are valuable intermediates for further functionalization.[9]
-
One-Pot Procedures: Efficient one-pot syntheses have been developed that proceed from 2H-thieno[2,3-d][10][11]oxazine-2,4(1H)-diones, which react with aldehydes and amines to directly furnish 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[2]
Below is a generalized workflow illustrating the construction of the scaffold.
Experimental Protocols: A Practical Guide
The following are generalized, representative procedures for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative, based on common literature methods. [7][8]
Step 1: Synthesis of 2-Amino-4,5-dialkyl-thiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of the appropriate ketone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Add triethylamine (10 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 2,3-Disubstituted-thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of the 2-aminothiophene-3-carbonitrile intermediate (4.25 mmol) and an appropriate amine (e.g., 4-aminopyridine, 5.1 mmol) is prepared in glacial acetic acid (10 mL).
-
The reaction mixture is heated to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure target compound.
Future Perspectives and Conclusion
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold continues to be a highly valuable core in the design of new therapeutic agents. Its synthetic tractability and proven track record across multiple disease areas ensure its continued relevance. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.
-
Exploring New Targets: Applying the scaffold to novel biological targets beyond the well-trodden paths of kinases and inflammation.
-
Drug Conjugates and Hybrids: Incorporating the thieno[2,3-d]pyrimidine motif into antibody-drug conjugates (ADCs) or creating hybrid molecules that can modulate multiple targets simultaneously.
References
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
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Xu, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115890. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1135-1151. [Link]
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El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7268. [Link]
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Thakur, S., et al. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. In book: Inflammation and Natural Products. [Link]
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Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 384-394. [Link]
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Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7). [Link]
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Gökçe, M., et al. (1998). Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities. Arzneimittelforschung, 48(2), 167-72. [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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Pal, M., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(15), 3246-3262. [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34. [Link]
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Wang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(16), 2959. [Link]
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El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
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El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. [Link]
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Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 024-029. [Link]
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ResearchGate. (n.d.). Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and... [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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ResearchGate. (n.d.). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. [Link]
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Wang, F., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Singh, V., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ACS Infectious Diseases, 8(9), 1844-1855. [Link]
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An In-depth Technical Guide to the Toxicity Profile and Safety Data of Thienopyrimidine Compounds
Introduction: The Double-Edged Sword of a Privileged Scaffold
Thienopyrimidines represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their investigation and successful development as potent therapeutic agents in oncology, infectious diseases, and beyond.[1][2] The thienopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with several compounds entering clinical trials and receiving regulatory approval.[3][4]
However, this inherent biological activity necessitates a thorough and nuanced understanding of their potential toxicities. The very features that make thienopyrimidines effective can also lead to off-target effects and adverse drug reactions. This guide provides a comprehensive overview of the toxicity profile and safety assessment of thienopyrimidine compounds, intended for researchers, scientists, and drug development professionals. We will delve into common toxicities, the underlying mechanisms, and the critical experimental workflows required for a robust safety evaluation.
Key Toxicity Profiles Associated with Thienopyrimidine Compounds
The safety profile of a thienopyrimidine derivative is highly dependent on its specific chemical structure, including the nature and position of its substituents. However, several key toxicities have been recurrently observed or are of primary concern during their development.
Cardiotoxicity: The Specter of hERG Inhibition
A significant safety hurdle for many kinase inhibitors, including those with a thienopyrimidine core, is the potential for cardiotoxicity.[5] This is often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] Inhibition of the hERG channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which in turn can trigger a life-threatening arrhythmia known as Torsades de Pointes.[6]
The lipophilic and often basic nature of many kinase inhibitors makes them prone to binding within the pore of the hERG channel. For thienopyrimidine derivatives, specific structural motifs can either exacerbate or mitigate this risk. Understanding the structure-hERG inhibition relationship is therefore a critical aspect of lead optimization.
Hepatotoxicity: A Complex Metabolic Challenge
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury (DILI).[7] Thienopyrimidine compounds, containing a thiophene ring, are known to be potential sources of reactive metabolites.[8] The bioactivation of the thiophene moiety by cytochrome P450 enzymes can lead to the formation of electrophilic species, such as thiophene-S-oxides and thiophene epoxides.[9] These reactive intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis or apoptosis.[9][10]
The specific metabolic fate of a thienopyrimidine derivative is highly influenced by its substitution pattern, which can either favor detoxification pathways or enhance the formation of reactive metabolites.
Myelosuppression: Impact on Hematopoietic Progenitors
Myelosuppression, the decrease in the production of blood cells in the bone marrow, is a common dose-limiting toxicity for many cytotoxic and targeted anticancer agents.[11] As bioisosteres of purines, some thienopyrimidine derivatives can interfere with nucleotide synthesis and DNA replication, not only in rapidly dividing cancer cells but also in healthy hematopoietic stem and progenitor cells.[1][12] This can lead to neutropenia, thrombocytopenia, and anemia, increasing the risk of infections, bleeding, and fatigue.[11] The mechanism often involves the inhibition of key enzymes in the purine or pyrimidine synthesis pathways.[2]
Dermatological Toxicities
Skin-related adverse events are frequently observed with kinase inhibitors. For thienopyrimidine-based drugs, these can range from mild to severe. For instance, in clinical trials of the PI3K inhibitor pictilisib (GDC-0941) , a thieno[3,2-d]pyrimidine derivative, maculopapular rash was a dose-limiting toxicity.[12] These dermatological reactions are often on-target effects related to the inhibition of signaling pathways (like the EGFR and PI3K pathways) that are also crucial for the homeostasis of skin and hair follicles.
Clinical Safety Profiles: Insights from Thienopyrimidine Drugs in Development and on the Market
Examining the clinical safety data of thienopyrimidine compounds provides invaluable real-world context for their potential toxicities.
Pictilisib (GDC-0941): A Case Study in PI3K Inhibitor Toxicity
Pictilisib is a pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor that has undergone extensive clinical investigation.[12][13] Phase I studies revealed a generally manageable safety profile, with the most common adverse events being grade 1-2 nausea, rash, and fatigue.[12] The dose-limiting toxicity (DLT) was identified as grade 3 maculopapular rash.[12][14] Other reported adverse events of grade 3 or higher included febrile neutropenia and erythema multiforme in combination therapy settings.[15][16] The toxicity profile of pictilisib highlights the dermatological and myelosuppressive risks associated with potent kinase inhibition by a thienopyrimidine scaffold.[17]
| Adverse Event (Grade ≥3) with Pictilisib | Frequency | Reference |
| Maculopapular Rash (DLT) | Observed at higher doses | [12][14] |
| Febrile Neutropenia | Observed in combination studies | [14][15] |
| Nausea, Fatigue, Diarrhea | Common, mostly Grade 1-2 | [13][16] |
Relugolix: A Look at a GnRH Receptor Antagonist
Relugolix is a thienopyrimidine-based, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[18] Its safety profile has been extensively characterized in large clinical trials for the treatment of advanced prostate cancer and uterine fibroids.[7][19][20] The most common adverse reactions are related to its mechanism of action, which leads to sex hormone suppression.
| Common Adverse Events with Relugolix | Frequency in HERO study (Prostate Cancer) | Reference |
| Hot Flush | 54% | [7][19] |
| Musculoskeletal Pain | 30% | [19] |
| Fatigue | 26% | [19][20] |
| Diarrhea | 12% | [7][19] |
| Constipation | 12% | [7][19] |
Notably, in the HERO trial, relugolix was associated with a lower incidence of major adverse cardiovascular events (MACE) compared to the GnRH agonist leuprolide, suggesting a potentially more favorable cardiovascular safety profile for this particular thienopyrimidine derivative.[7] However, like all androgen deprivation therapies, relugolix can prolong the QT/QTc interval.[19]
A Framework for Preclinical Safety Assessment
A robust preclinical safety assessment is paramount for identifying and mitigating the risks associated with thienopyrimidine compounds before they enter human trials. This process should be guided by regulatory frameworks such as the ICH M3(R2) and S6 guidelines.[1][8][21]
Caption: General Workflow for Preclinical Safety Assessment of Thienopyrimidine Compounds.
Detailed Experimental Protocols for Key Safety Assays
The following protocols provide a framework for conducting essential in vitro safety assessments for thienopyrimidine compounds. These should be adapted and validated for specific compounds and research needs.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 for general cytotoxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: hERG Liability Assessment using Automated Patch Clamp
Principle: This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium current in a cell line stably expressing the hERG channel (e.g., HEK293 cells).
Caption: Mechanism of hERG Channel Inhibition and Cardiotoxicity.
Step-by-Step Methodology (using a system like QPatch or SyncroPatch):
-
Cell Preparation: Use HEK293 cells stably transfected with the hERG channel. Culture and harvest the cells according to standard procedures.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions cells and forms a high-resistance "gigaseal" between the cell membrane and the patch-clamp aperture.
-
Baseline Recording: Establish a stable whole-cell recording configuration. Apply a specific voltage protocol to elicit and measure the baseline hERG current.
-
Compound Application: Apply a vehicle control solution followed by increasing concentrations of the thienopyrimidine compound. The compound is perfused over the cell while the hERG current is continuously monitored.
-
Data Acquisition: Record the peak tail current at each concentration after a steady-state effect is reached.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a suitable equation to determine the IC₅₀ value. E-4031 is typically used as a positive control.[12]
Protocol 3: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
Principle: Primary human hepatocytes are considered the "gold standard" for in vitro liver toxicity testing as they retain many of the metabolic functions of the liver in vivo.[22] This assay assesses cytotoxicity and the release of liver enzymes as indicators of hepatocellular damage.[5][23]
Step-by-Step Methodology:
-
Hepatocyte Plating: Thaw cryopreserved primary human hepatocytes and plate them on collagen-coated 96-well plates. Allow the cells to recover and form a monolayer (typically 24-48 hours).[5]
-
Compound Treatment: Treat the hepatocytes with a range of concentrations of the thienopyrimidine compound. Include a vehicle control and known hepatotoxins as positive controls (e.g., chlorpromazine, acetaminophen).[24]
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Endpoint Measurement:
-
Cell Viability (ATP Content): At the end of the incubation, lyse the cells and measure the intracellular ATP content using a luminescence-based assay (e.g., CellTiter-Glo®). A decrease in ATP indicates mitochondrial dysfunction and cytotoxicity.[25]
-
Enzyme Leakage (ALT/AST): Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. An increase in these enzymes in the medium indicates loss of cell membrane integrity.[23]
-
-
Data Analysis: Normalize the results to the vehicle control and determine the concentration at which a significant toxic effect is observed.
Protocol 4: Myelosuppression Assessment using the Colony-Forming Unit (CFU) Assay
Principle: The CFU assay is a functional in vitro test that assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells. A reduction in the number of colonies formed indicates potential myelosuppression.[6][11]
Step-by-Step Methodology:
-
Cell Source: Obtain human bone marrow mononuclear cells or cord blood CD34+ cells.
-
Compound Incubation: Incubate the hematopoietic cells with various concentrations of the thienopyrimidine compound in a suitable liquid culture medium for a short period (e.g., 24 hours).
-
Plating in Semi-Solid Medium: Wash the cells to remove the compound and then plate them in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage colonies).[11]
-
Incubation: Culture the plates in a humidified incubator for 12-14 days to allow for colony formation.
-
Colony Counting: Using an inverted microscope, count the number of colonies (defined as clusters of >40-50 cells) of different types (e.g., CFU-GM, BFU-E for erythroid progenitors).
-
Data Analysis: Calculate the percentage of colony formation inhibition at each concentration compared to the vehicle control to determine the IC₅₀ for each progenitor cell type.
Structure-Toxicity Relationships (STR): Designing Safer Thienopyrimidines
A proactive approach to mitigating toxicity involves understanding how specific structural modifications impact the safety profile of thienopyrimidine compounds. While specific STRs are highly series-dependent, some general principles have emerged.
Caption: Key Structure-Toxicity Relationships for Thienopyrimidines.
-
hERG Inhibition: The lipophilicity and basicity of substituents are often key drivers of hERG binding.[15] Introducing polar groups or designing molecules with a lower pKa can disrupt the key interactions within the hERG channel pore and reduce cardiotoxic potential.
-
Metabolic Stability and Reactive Metabolites: Strategic placement of substituents can influence the metabolic fate of the molecule. For example, blocking a potential site of metabolism with a fluorine atom can improve metabolic stability and reduce the formation of reactive intermediates. Modifying the electronic properties of the thiophene ring through electron-withdrawing or -donating groups can also alter its susceptibility to bioactivation.
-
Off-Target Effects: The toxicity of many thienopyrimidine kinase inhibitors can be linked to their inhibition of off-target kinases. A detailed structure-activity relationship (SAR) study against a panel of kinases can guide the design of more selective, and therefore potentially less toxic, compounds.[5]
Conclusion and Future Directions
The thienopyrimidine scaffold will undoubtedly continue to be a valuable asset in the development of novel therapeutics. A deep and early understanding of the potential toxicities associated with this class of compounds is not a barrier to their development but rather a roadmap for designing safer and more effective medicines. By integrating a comprehensive suite of in vitro and in vivo safety assessments and leveraging a growing knowledge of structure-toxicity relationships, drug development professionals can navigate the challenges and unlock the full therapeutic potential of thienopyrimidine derivatives. Future efforts will likely focus on the development of more predictive in vitro models, such as 3D organoids and microphysiological systems, to further refine our ability to anticipate human toxicities and reduce reliance on animal testing.
References
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Sarker D, Ang JE, Baird R, et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]
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Fischer DS, Cassidy EP, Welch AD. Immunosuppression by pyrimidine nucleoside analogs. Biochem Pharmacol. 1966;15(8):1013-1022. [Link]
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Shore ND, Saad F, Cookson MS, et al. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer. N Engl J Med. 2020;382(23):2187-2196. [Link]
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ORGOVYX® (relugolix) [prescribing information]. Myovant Sciences GmbH. [Link]
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Shore ND. Safety of Relugolix in Advanced Prostate Cancer - Analysis From the HERO Trial. GU Oncology Now. Published November 30, 2022. [Link]
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Petrylak DP, et al. Acceptable toxicity profile is seen with relugolix in advanced prostate cancer. Urology Times. Published May 14, 2022. [Link]
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Sarker D, Ang JE, Baird R, et al. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2015;21(1):77-86. [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). 2022;15(1):35. [Link]
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DB-ALM Protocol n° 101 : Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay. [Link]
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Neun BW, Cedrone E, Dobrovolskaia MA. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay. In: National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Bethesda (MD): National Cancer Institute (US); 2005. [Link]
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Role of Reactive Metabolites in Drug-Induced Hepatotoxicity. Handb Exp Pharmacol. 2010;(196):165-194. [Link]
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Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Environ Sci Pollut Res Int. 2020;27(7):7430-7438. [Link]
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Hepatotoxicity. Cambridge MedChem Consulting. [Link]
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Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. [Link]
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Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism. Comput Biol Med. 2023;153:106464. [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. 2022;13. [Link]
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Krop I, Jegle D, Rezai K, et al. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Res. 2018;20(1):83. [Link]
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Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Front Oncol. 2020;10:599. [Link]
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In vitro models for liver toxicity testing. Toxicol Res (Camb). 2014;3(1):1-12. [Link]
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Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. BioreclamationIVT. 2013. [Link]
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Yamamoto N, Fujiwara Y, Tamura K, et al. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Invest New Drugs. 2017;35(1):37-46. [Link]
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Krop I, Jegle D, Rezai K, et al. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Res. 2018;20(1):83. [Link]
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Management of toxicity to isoform α-specific PI3K inhibitors. Annals of Oncology. 2019;30(3):397-406. [Link]
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Munchhof MJ, et al. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorg Med Chem Lett. 2004;14(1):21-24. [Link]
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Colony Forming Unit (CFU) Assays for Blood Cancer. Champions Oncology. [Link]
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Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorg Med Chem Lett. 2008;18(17):4884-4888. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Curr Drug Discov Technol. 2021;18(4):463-485. [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorg Med Chem Lett. 2004;14(1):21-24. [Link]
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorg Med Chem. 2025;121:118109. [Link]
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Recent updates on thienopyrimidine derivatives as anticancer agents. Med Chem Res. 2023;32(4):659-681. [Link]
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Adverse Event Detection in Drug Development: Recommendations and Obligations Beyond Phase 3. JAMA. 2005;293(18):2276-2280. [Link]
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Cutaneous adverse-events in patients treated with Ibrutinib. Leuk Res. 2017;59:62-65. [Link]
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Methodological & Application
Application Notes & Protocols: Mastering the Gewald Reaction for the Synthesis of 2-Amino-3-Carboxythiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile pathway to construct polysubstituted 2-aminothiophenes.[1][2] These thiophene scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides an in-depth exploration of the Gewald reaction, focusing on the synthesis of 2-amino-3-carboxythiophene precursors, which are pivotal intermediates in drug discovery and development.[5] We will delve into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and troubleshooting strategies to empower researchers in leveraging this powerful synthetic tool.
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction is a one-pot synthesis that convenes a carbonyl compound (ketone or aldehyde), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7] The elegance of this multicomponent reaction lies in its convergence and atom economy, building complex heterocyclic systems from simple, readily available starting materials.[1]
The Reaction Mechanism
The accepted mechanism proceeds through a sequence of well-defined steps, the understanding of which is crucial for optimizing reaction conditions.[2][8]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile (e.g., ethyl cyanoacetate).[7][8] The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[2]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition. A sulfur nucleophile, formed from elemental sulfur with the aid of the base, attacks the β-carbon of the Knoevenagel adduct.[8][9]
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the mercaptide attacks the cyano group.[9] This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[2]
Caption: The Gewald reaction mechanism pathway.
Optimizing Reaction Conditions: A Parametric Analysis
The success of the Gewald reaction hinges on the careful selection and control of several key parameters. The choice of catalyst, solvent, and temperature can dramatically influence reaction time, yield, and purity.
| Parameter | Options | Rationale & Field Insights |
| Carbonyl Source | Ketones (e.g., cyclohexanone, acetophenone), Aldehydes | Ketones are generally more stable and often provide higher yields with fewer side reactions compared to aldehydes.[10] The reactivity is influenced by steric and electronic factors. |
| Active Nitrile | Ethyl cyanoacetate, Methyl cyanoacetate, Malononitrile | To obtain the target 2-amino-3-carboxythiophene precursors, an α-cyanoester like ethyl or methyl cyanoacetate is required. Malononitrile will yield a 3-cyano-substituted thiophene. |
| Base Catalyst | Amines: Morpholine, Piperidine, Triethylamine. Others: L-Proline, Piperidinium Borate | The base is crucial for both the initial condensation and activating the sulfur. Morpholine is widely used and often gives high yields.[11] Catalytic amounts of newer conjugate acid-base pairs like piperidinium borate have been shown to be highly effective and environmentally friendly.[9] The choice of base can be substrate-dependent.[12] |
| Solvent | Polar Protic: Ethanol, Methanol. Polar Aprotic: DMF, THF. Green Solvents: Water, Ethanol/Water mixtures | Ethanol and methanol are common, effective solvents that facilitate the dissolution of reactants.[13][14] DMF can be used for less reactive substrates. Recent "green chemistry" approaches have successfully employed water or ethanol/water mixtures, offering environmental benefits and simplified workup.[9][15] |
| Temperature | Room Temperature to Reflux (e.g., 50-120°C) | The optimal temperature is a balance between reaction rate and side-product formation. Many reactions proceed efficiently at moderately elevated temperatures (50-70°C).[9][13] Microwave irradiation has been shown to drastically reduce reaction times from hours to minutes and often improves yields.[16][17] |
| Stoichiometry | Typically near-equimolar ratios (1:1:1) of carbonyl, nitrile, and sulfur. Base can be catalytic or stoichiometric. | While stoichiometric amounts of base are traditionally used, catalytic amounts (10-20 mol%) are often sufficient, especially with more active catalysts.[9] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details a representative Gewald reaction using cyclohexanone, ethyl cyanoacetate, and sulfur, a common transformation providing a high-value intermediate.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (powdered, 1.0 eq)
-
Morpholine (1.0 eq)
-
Ethanol (solvent)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (approx. 3-4 mL per mmol of cyclohexanone).
-
Addition of Base: To the stirred suspension, add morpholine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by recrystallization from ethanol or by flash column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate) to afford the pure product.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[18][19]
Caption: Experimental workflow for the Gewald reaction.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Knoevenagel condensation. 2. Low reaction temperature or insufficient reaction time. 3. Impure starting materials. | 1. Screen different bases; a stronger base like piperidine may be needed for less reactive ketones.[12] 2. Increase temperature gradually or extend reaction time. Consider microwave synthesis.[16] 3. Ensure purity and dryness of all reagents and solvents. |
| Dark Brown/Tarry Mixture | 1. Polymerization or formation of complex polysulfides. 2. Reaction temperature is too high. | 1. Carefully control the reaction temperature; avoid excessive heating.[12] 2. Ensure proper stirring to prevent localized overheating. 3. Purify crude product thoroughly to remove colored impurities. |
| Formation of Dimer Byproduct | Dimerization of the α,β-unsaturated nitrile intermediate is a known competing reaction.[12] | 1. Optimize the reaction temperature; dimerization is often highly temperature-sensitive. 2. Try a slow, controlled addition of the base or other reagents. |
| Difficulty in Purification | The product is co-eluting with impurities or is difficult to crystallize. | 1. Try a different solvent system for recrystallization. 2. Adjust the eluent polarity for column chromatography. 3. Consider an initial charcoal treatment of the crude solution to remove colored impurities.[20] |
Conclusion
The Gewald reaction is an indispensable tool for the synthesis of 2-amino-3-carboxythiophene precursors, providing efficient access to a class of compounds of high interest to the pharmaceutical industry.[5][21] Its operational simplicity, use of readily available reagents, and broad substrate scope make it highly adaptable.[1] By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to accelerate the discovery and development of novel therapeutics.
References
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Semantic Scholar. [Link]
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The Gewald multicomponent reaction. (2011, February 15). PubMed. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001, February). Monatshefte fuer Chemie/Chemical Monthly. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). SynOpen. [Link]
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A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31). Journal of Pharmaceutical Negative Results. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
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Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022, August 27). IJERT. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014, April 8). MDPI. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). PMC. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9). ARKIVOC. [Link]
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Crystallization protocols for 6-propylthieno[2,3-d]pyrimidin-4(3H)-one
An Application Guide to the Crystallization of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction: The Pursuit of Crystalline Perfection
This compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its bioisosteric relationship with purines and quinazolines, leading to a wide range of biological activities, including potential anti-cancer and enzyme inhibitory properties.[1][2] Elucidating the precise three-dimensional structure of such molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous atomic-level resolution.[3][4] However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals, making crystallization the most critical and often most challenging bottleneck in the structural analysis pipeline.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols and the underlying scientific principles for obtaining single crystals of this compound suitable for X-ray analysis. As a senior application scientist, the focus here is not merely on procedural steps but on the causality behind experimental choices, empowering the user to troubleshoot and adapt these methods effectively.
Molecular Considerations for Crystallization
The molecular structure of this compound offers key insights into its potential crystallization behavior.
-
Hydrogen Bonding: The pyrimidinone core contains a hydrogen bond donor (N-H at position 3) and a hydrogen bond acceptor (C=O at position 4). This capability for self-association via hydrogen bonding is a powerful driver for forming an ordered crystal lattice.[5]
-
π-π Stacking: The fused aromatic thieno[2,3-d]pyrimidine system is planar, creating opportunities for stabilizing offset π-π stacking interactions between molecules in the crystal structure.[5] Solvents like toluene or benzene can sometimes promote such interactions.[6]
-
Aliphatic Propyl Group: The 6-propyl group introduces a nonpolar, flexible chain. This can influence solubility in organic solvents but may also introduce conformational disorder, potentially hindering crystallization.
-
Overall Polarity: The molecule possesses both polar (amide-like) and nonpolar (thiophene, propyl chain) regions, suggesting it will have moderate solubility in a range of organic solvents.
dot
Caption: Potential intermolecular interactions in this compound.
Systematic Solvent Selection
The choice of solvent is the most critical factor in successful crystallization.[7][8] An ideal solvent system is one where the compound is highly soluble when hot but sparingly soluble or insoluble when cold.[9]
Screening Protocol:
-
Place ~1-2 mg of the compound into several small test tubes or vials.
-
Add a solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily in a small volume (~0.1 mL).
-
If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) to near the solvent's boiling point.
-
A suitable solvent will fully dissolve the compound upon heating. If it does not, the compound is likely too insoluble. If it dissolves instantly at room temperature, it is too soluble.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystalline solid. The formation of oils or amorphous precipitates suggests a poor solvent choice.
Mixed Solvent Systems: When no single solvent is ideal, a binary system can be used.[7] This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
| Solvent | Boiling Point (°C) [8] | Polarity | Rationale & Potential Use |
| Ethanol | 78 | Polar Protic | Often a good starting point for compounds with H-bond donors/acceptors. A related compound was recrystallized from an ethanol/DCM mixture.[5] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of moderate polarity. Often used in binary systems with hexanes.[10] |
| Acetone | 56 | Polar Aprotic | A strong solvent; useful for dissolving the compound initially in a mixed-solvent system with an anti-solvent like hexanes or water.[8][10] |
| Dichloromethane (DCM) | 40 | Polar Aprotic | A good solvent for many organics, but its high volatility can lead to rapid crystal growth. Best used in diffusion setups or as part of a mixed solvent.[11] |
| Toluene | 111 | Nonpolar | Aromatic nature may promote π-stacking. Its high boiling point allows for a large temperature gradient but can also increase the risk of oiling out.[6][8] |
| Acetonitrile | 82 | Polar Aprotic | A versatile solvent that can be effective for moderately polar molecules. |
| n-Heptane / Hexanes | ~98 / ~69 | Nonpolar | Excellent anti-solvents to be used with more polar "good" solvents like ethyl acetate, acetone, or DCM.[10] |
Crystallization Workflow and Protocols
The general strategy involves dissolving the compound to create a saturated or near-saturated solution and then slowly inducing supersaturation to promote nucleation and controlled crystal growth.
dot
Caption: General workflow for small molecule crystallization.
Protocol 1: Cooling Crystallization
This is the most common recrystallization technique, ideal for compounds with a steep solubility curve with respect to temperature.[12]
-
Dissolution: In a small Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable boiling solvent (e.g., ethanol, ethyl acetate). Add the solvent portion-wise until the solid just dissolves completely.[12]
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, undisturbed. Insulating the flask (e.g., by placing it in a beaker of hot water and letting both cool together) can further slow the process, promoting larger crystal growth.[9]
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[12]
-
Drying: Allow the crystals to air dry completely.
Protocol 2: Slow Evaporation
This simple method is effective when a compound is reasonably soluble at room temperature and the chosen solvent is volatile.[6][11]
-
Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, acetone) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole pierced in it or with paraffin film punctured by a needle. This slows the rate of evaporation.[6]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks. Crystal growth should occur as the solution becomes supersaturated.[3]
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly for small quantities of material.[6] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
-
Setup (Liquid-Vapor):
-
Dissolve the compound (~1-5 mg) in a small volume (0.1-0.5 mL) of a "good" solvent (e.g., DCM, Toluene, Acetone) in a small, open vial.
-
Place this inner vial inside a larger, sealable jar or beaker (the reservoir).
-
Add a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., hexanes, pentane, diethyl ether) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[13]
-
-
Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the compound and inducing crystallization.[6]
-
Monitoring: Leave the setup undisturbed for several days to weeks, monitoring periodically for crystal growth.
Troubleshooting Common Issues
-
Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[8]
-
Solution: Re-heat the solution to dissolve the oil, add slightly more solvent to lower the concentration, and ensure very slow cooling. Using a lower-boiling point solvent may also help.
-
-
Formation of Fine Powder: This indicates that nucleation was too rapid and widespread.
-
Solution: Reduce the level of supersaturation. Use a slower evaporation rate, a slower cooling rate, or a slightly more dilute initial solution.
-
-
No Crystals Form: The solution may not be sufficiently supersaturated, or nucleation is inhibited.
-
Solution: Allow more solvent to evaporate, cool the solution to a lower temperature, or try inducing nucleation by gently scratching the inside of the vial with a glass rod below the solvent line.[13] The scratch provides a high-energy surface that can initiate crystal growth.
-
Advanced Methods
For particularly challenging compounds, several advanced techniques can be explored:
-
Encapsulated Nanodroplet Crystallisation (ENaCt): A high-throughput method where nanoliter-scale droplets of the compound solution are injected into an inert oil. The slow evaporation of the solvent through the oil layer promotes controlled crystal growth, requiring only microgram quantities of the sample.[3][4]
-
Crystalline Sponge Method: This innovative technique involves soaking a porous metal-organic framework (MOF) crystal in a solution of the target molecule. The molecule of interest diffuses into the pores of the "sponge" and adopts an ordered arrangement, allowing its structure to be determined by SCXRD without needing to crystallize the analyte itself.[3][4]
By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase the probability of obtaining high-quality single crystals of this compound, paving the way for its definitive structural characterization.
References
-
X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. Crystal Growing Tips and Methods. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2544-2571. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 455–463. [Link]
-
X-Ray Crystallography Facility, University of Pennsylvania. Crystal Growing Tips and Methods. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Li, Y., et al. (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Journal of Medicinal Chemistry, 63(15), 8534-8551. [Link]
-
Sefat, M. H., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(5), 2965-2979. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]
-
Wang, L., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Molecules, 23(11), 2795. [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(15), 4463-4476. [Link]
-
Priya, et al. (2025). A Comprehensive Review on Synthesis and Pharmacological Potential of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15998139, 3-Butyl-2-propylamino-1-benzothieno[3,2-d]pyrimidin-4(3H)-one. [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
-
Chen, Y.-L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3376. [Link]
-
Lu, C., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 8, 11463. [Link]
-
Anizon, F., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3290. [Link]
-
El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
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- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction temperature for thieno[2,3-d]pyrimidine formation
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The successful construction of this bicyclic system is highly dependent on carefully controlled reaction parameters, with temperature being one of the most critical.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios encountered during the synthesis of these important molecules. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the formation of the thieno[2,3-d]pyrimidine ring system?
A1: Temperature is a critical parameter that governs both the rate and outcome of your reaction. Its influence can be understood through two key principles:
-
Reaction Kinetics: According to the Arrhenius equation, increasing the temperature provides the necessary activation energy for the reaction to proceed, thereby increasing the reaction rate. This is particularly crucial for the cyclization step, which often involves the formation of the fused pyrimidine ring and can be energetically demanding. Many cyclization procedures, such as those involving reaction with urea or phosphorus oxychloride (POCl₃), require significant heat (reflux conditions) to drive the reaction to completion.[2][3][4]
-
Reaction Selectivity: While higher temperatures accelerate the desired reaction, they can also promote undesired side reactions, such as the formation of isomers, polymers, or decomposition of starting materials and products. Conversely, a temperature that is too low may result in an impractically slow reaction or prevent it from starting at all. The optimal temperature is therefore a balance—high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities.
Q2: My cyclization reaction to form the pyrimidine ring is sluggish or not proceeding to completion. What is the first step in troubleshooting this issue?
A2: If your reaction is not progressing, a systematic increase in temperature is the most logical first step. However, this should be done cautiously and methodically.
Troubleshooting Workflow:
-
Verify Reagents and Setup: Before adjusting the temperature, ensure that your starting materials are pure, your solvents are anhydrous (if required by the protocol), and your reaction is under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are involved.
-
Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 10-20 °C). Monitor the reaction progress closely at each new temperature using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider Reflux Conditions: Many protocols for thieno[2,3-d]pyrimidine synthesis specify refluxing the reaction mixture.[5][6] Ensure you are reaching the boiling point of your chosen solvent. If the reaction is still slow in a lower-boiling solvent like ethanol, you may consider switching to a higher-boiling solvent such as toluene, dioxane, or N,N-Dimethylformamide (DMF), provided they are compatible with your reaction chemistry.
-
Microwave Synthesis: For reactions that are slow under conventional heating, microwave irradiation can be a powerful alternative. It can dramatically reduce reaction times by efficiently heating the reaction mixture to the set temperature.[7]
Below is a decision tree to guide your troubleshooting process for a stalled reaction.
Caption: Troubleshooting workflow for an incomplete reaction.
Q3: I am observing significant byproduct formation. How can I optimize the temperature to improve the reaction's selectivity?
A3: The formation of byproducts is a classic sign that your reaction temperature may be too high, providing sufficient energy to overcome the activation barriers of undesired reaction pathways.
Strategies to Enhance Selectivity:
-
Reduce Reaction Temperature: The first and most direct approach is to lower the temperature. Run a series of small-scale experiments at incrementally lower temperatures (e.g., reduce by 10-20 °C from your original condition) to find a point where the formation of the desired product is favored while the side reactions are suppressed. Some synthetic steps, particularly those involving sensitive functional groups or highly reactive intermediates, are even performed at 0 °C or room temperature to maximize selectivity.
-
Optimize Catalyst and Solvent: Temperature is intrinsically linked to the choice of catalyst and solvent. An inorganic base like potassium carbonate can facilitate certain transformations under milder conditions.[8] The solvent can influence transition state stabilization; changing from a non-polar to a polar aprotic solvent, for instance, can alter the reaction pathway and improve selectivity at a given temperature.
-
Controlled Addition of Reagents: If a highly exothermic step is occurring, adding a reactive reagent dropwise at a lower temperature can help dissipate heat and maintain better control over the reaction, preventing temperature spikes that lead to byproduct formation.
The following table summarizes typical temperature ranges for key synthetic steps in the formation of thieno[2,3-d]pyrimidines, providing a starting point for optimization.
| Reaction Step | Reagents | Typical Solvent | Temperature Range (°C) | Reference(s) |
| Gewald Reaction | Ketone/Aldehyde, Cyanoacetate, Sulfur, Base | Ethanol | Room Temperature | [9] |
| Cyclization | 2-Aminothiophene + Urea | None (neat) | 160 - 190 °C | [3][4] |
| Cyclization | 2-Aminothiophene + Aldehydes/HCl | DMF | Reflux | [5] |
| Chlorination | Thienopyrimidinone + POCl₃ | None (neat) | Reflux | [2][5] |
| Nucleophilic Substitution | 4-Chlorothienopyrimidine + Amine | DMF / Ethanol | 50 - 80 °C | [3][5] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryl-thieno[2,3-d]pyrimidin-4-one
This protocol is a common two-step sequence involving the preparation of a 2-aminothiophene intermediate followed by cyclization.[5]
Step A: Gewald Aminothiophene Synthesis
-
To a stirred solution of the starting ketone (e.g., cyclohexanone, 1 equivalent), activated cyanoacetamide (1 equivalent), and elemental sulfur (1 equivalent) in N,N-Dimethylformamide (DMF), add morpholine (as a basic catalyst) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry in vacuo to yield the 2-aminothiophene intermediate. This product is often pure enough for the next step without further purification.
Step B: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
-
Suspend the 2-aminothiophene intermediate (1 equivalent) and a substituted aldehyde (1 equivalent) in dry DMF.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux and maintain for several hours (typically overnight). Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final thieno[2,3-d]pyrimidin-4-one product.
The workflow for this synthesis is visualized below.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.
References
- Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1943-1958.
- Penthala, N. R., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(3), 734-745.
- Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. Open Lab Notebooks.
- Li, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1104-1116.
- Wang, Y., et al. (2015). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
- Patel, K. D., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives as Potent Antimicrobial Agents. Organic Chemistry: Current Research, 5(2).
- Reddy, T. S., et al. (2014). Facile Synthesis of Thieno[2,3-d]pyrimidine Derivatives Using Inorganic Base Catalysis. Journal of Heterocyclic Chemistry, 51(S1), E29-E32.
- Kumar, K. S., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
- Penthala, N. R., et al. (2015). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
- El-Enany, M. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3959.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195934.
- BenchChem. (2025). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. BenchChem.
- El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 356-373.
- El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195934.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
Structure-activity relationship (SAR) of 6-propyl vs 6-methyl thienopyrimidines
This technical guide details the Structure-Activity Relationship (SAR) of 6-alkyl thienopyrimidines, focusing on the critical transition from 6-methyl to 6-propyl substituents. This modification has proven pivotal in optimizing potency and selectivity for targets such as the Menin-MLL1 protein-protein interaction and folate-dependent enzymes (DHFR/TS) .
Executive Summary
In medicinal chemistry, the "Magic Methyl" effect is well-documented, but for the thienopyrimidine scaffold—a privileged structure in kinase and GPCR drug discovery—the extension from 6-methyl (C1) to 6-propyl (C3) often acts as a decisive "hydrophobic anchor."[1] This guide analyzes how this C3-extension facilitates deep pocket penetration, enhances residence time, and alters physicochemical profiles, using the Menin-MLL1 inhibitor (MI-2) series as the primary case study.[1]
Mechanistic SAR: The Hydrophobic Anchor Hypothesis
The 6-position of the thieno[2,3-d]pyrimidine core projects vectors into specific sub-pockets depending on the target.[1] The transition from methyl to propyl is rarely about simple bulk; it is about reaching distinct hydrophobic clusters that shorter alkyls cannot access.[1]
Comparative Analysis: 6-Methyl vs. 6-Propyl
| Feature | 6-Methyl (C1) | 6-Propyl (C3) | Mechanistic Impact |
| Hydrophobic Reach | ~2.0 Å extension | ~4.5 Å extension | Propyl reaches deep "hotspot" residues (e.g., Leu, Ile, Met).[1] |
| LogP (Lipophilicity) | Baseline | +1.0 to +1.2 | Increases membrane permeability but risks solubility issues.[1] |
| Entropic Cost | Low (Rigid) | Moderate (Rotatable) | Propyl must pay an entropic penalty upon binding unless the pocket is pre-formed.[1] |
| Metabolic Liability | Low | Moderate | Propyl introduces |
Case Study: Menin-MLL1 Inhibition (The MI-2 Series)
The most definitive example of the "6-propyl advantage" is found in the development of Menin-MLL1 inhibitors for MLL-rearranged leukemias.
-
The Challenge: Disrupting the Menin-MLL1 protein-protein interaction (PPI) requires a small molecule to fill a large, central hydrophobic cavity on Menin.[1]
-
The Solution: The Grembecka group identified that the thienopyrimidine core binds to Menin.[1][2] However, the 6-methyl analogs were significantly less potent than the 6-propyl variants.[1]
Structural Basis of Potency
Crystallographic data (e.g., PDB: 4GQ3) reveals that the 6-propyl group of MI-2 acts as an anchor, penetrating a specific hydrophobic sub-pocket lined by Leu177, Met278, and Ile281 .[1]
-
6-Methyl Failure: The methyl group is too short to engage these residues effectively, leaving a "vacuum" in the hydrophobic pocket, which is energetically unfavorable (desolvation penalty without enthalpic gain).[1]
-
6-Propyl Success: The propyl chain extends perfectly to make Van der Waals contacts with the aliphatic side chains of Leu177 and Met278, significantly improving
.[1]
Quantitative Comparison (Representative Data)
| Compound | R-Group at C6 | Target | IC50 / Kd | Outcome |
| Analogue A | Methyl (-CH3) | Menin-MLL1 | > 10 | Weak binder; insufficient pocket filling.[1] |
| MI-2 | Propyl (-n-Pr) | Menin-MLL1 | 446 nM | >20-fold potency boost ; establishes hydrophobic anchor.[1] |
| MI-1481 | Propyl (-n-Pr) | Menin-MLL1 | 3.6 nM | Optimized scaffold retains 6-propyl anchor.[1] |
Key Insight: In the MI-series, the 6-propyl group is not just a substituent; it is a pharmacophoric element essential for high-affinity binding. Replacing it with ethyl or butyl results in a loss of activity due to suboptimal length or steric clashes, respectively.
Visualization: SAR Decision Logic
The following diagram illustrates the decision process for optimizing the 6-position, distinguishing between "Pocket Filling" (Propyl) and "Steric Avoidance" (Methyl).
Caption: Decision tree for 6-alkyl selection based on binding pocket topology.
Experimental Protocols
To validate these SAR findings, the following protocols for synthesis and assay are recommended.
A. Synthesis: The Gewald Reaction (C6-Alkyl Introduction)
The most robust method to introduce the 6-alkyl group is de novo ring construction using the Gewald reaction.[1]
-
Reagents:
-
Procedure:
-
Mix the appropriate ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in ethanol.[1]
-
Add morpholine (1.0 eq) dropwise.[1]
-
Reflux for 2–4 hours.[1]
-
Result: The formation of the 2-aminothiophene-3-carboxylate intermediate. The alkyl chain length of the ketone determines the C6 substituent (Methyl vs. Propyl).[1]
-
Cyclization: Treat the intermediate with formamide (or urea) at 180°C to close the pyrimidine ring, yielding the 6-alkyl-thienopyrimidine-4-one.
-
B. Evaluation: Fluorescence Polarization (FP) Competition Assay
(Adapted for Menin-MLL1, applicable to other PPIs)
-
Probe: Fluorescein-labeled peptide (e.g., MLL-derived peptide).[1]
-
Protein: Recombinant human Menin (residues 1–615).[1]
-
Protocol:
-
Incubate Menin (100 nM) with the fluorescent probe (10 nM) in assay buffer (50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).[1]
-
Add the test compound (6-methyl vs. 6-propyl analogs) in a dose-response series (e.g., 0.1 nM to 10
M). -
Incubate for 1 hour at Room Temperature in the dark.
-
Measure FP (Ex: 485 nm, Em: 530 nm).
-
-
Data Analysis: Plot mP vs. log[Compound]. A lower IC50 for the propyl analog confirms the "Anchor Effect."[1]
References
-
Grembecka, J., et al. (2012).[1] "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[2][3] Nature Chemical Biology, 8, 277–284.[1] Link
-
Borkin, D., et al. (2015).[1] "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589-602.[1] Link
-
Gangjee, A., et al. (2012).[1] "Synthesis of Thieno[2,3-d]pyrimidine Analogues as Inhibitors of Folate Metabolizing Enzymes." Bioorganic & Medicinal Chemistry, 20(14), 4263–4272.[1] Link
-
He, S., et al. (2014).[1] "Structure-Based Design of High-Affinity Menin-MLL Inhibitors." Journal of Medicinal Chemistry, 57(4), 1543–1556.[1] Link[1]
Sources
IR spectroscopy characteristic peaks for 6-propylthieno[2,3-d]pyrimidin-4(3H)-one
[1]
Executive Summary & Structural Logic
This compound is a fused heterocyclic scaffold often utilized as a bioisostere for quinazolines in kinase inhibitor development.[1] Its infrared (IR) spectrum is defined by the interplay between the electron-rich thiophene ring and the polar pyrimidinone moiety.
Structural Dissection for Spectral Prediction:
-
Core Scaffold: The thieno[2,3-d]pyrimidine system is aromatic and planar, leading to sharp, distinct bands for skeletal vibrations.[1]
-
The Carbonyl (C4=O): Existing predominantly in the lactam form (NH-C=O) rather than the lactim form (N=C-OH) in solid state, this generates a strong Amide I-like peak.[1]
-
The Propyl Chain (C6-Position): Adds aliphatic character (
C-H stretching) which distinguishes this specific derivative from non-alkylated analogues.
Comparative Analysis: Reaction Monitoring
The most critical application of IR spectroscopy for this compound is monitoring its synthesis from the precursor, typically ethyl 2-amino-5-propylthiophene-3-carboxylate .[1]
The Transformation
The cyclization involves the condensation of the amino-ester precursor with a formamide equivalent (e.g., formamide/formic acid or triethyl orthoformate/ammonia).[1]
Spectral Shift Table: Precursor vs. Product
| Functional Group | Precursor (Amino-Ester) | Product (Thienopyrimidinone) | Diagnostic Change |
| Carbonyl (C=O) | 1680–1720 cm⁻¹ (Ester) | 1650–1680 cm⁻¹ (Lactam/Amide) | Red Shift: Loss of ester C=O; appearance of lower frequency amide C=O due to conjugation and H-bonding.[1] |
| Amine/Amide (N-H) | 3300–3450 cm⁻¹ (Doublet, -NH₂) | 3100–3250 cm⁻¹ (Broad Singlet, Lactam NH) | Pattern Change: Collapse of the primary amine doublet into a broader secondary amide stretch.[1] |
| C-O Stretch | 1200–1300 cm⁻¹ (Strong Ester C-O) | Absent | Disappearance: The C-O-C ester linkage is consumed.[2] |
| Aliphatic C-H | 2850–2960 cm⁻¹ | 2850–2960 cm⁻¹ | Conserved: The propyl group remains intact; these peaks confirm the alkyl chain is preserved.[2] |
Expert Insight: The disappearance of the "forked" primary amine doublet (~3400/3300 cm⁻¹) and the shift of the carbonyl peak are the primary "Go/No-Go" indicators for reaction completion.
Detailed Characteristic Peaks
The following values represent the expected vibrational signature for this compound in a solid matrix (KBr).
A. High Frequency Region (4000–2500 cm⁻¹)[2]
-
3200–3100 cm⁻¹ (ν N-H): A broad, medium-intensity band characteristic of the cyclic amide (lactam) N-H.[1] Broadening is due to intermolecular hydrogen bonding (dimerization) typical in solid-state pyrimidinones.[2]
-
2960, 2930, 2870 cm⁻¹ (ν C-H, aliphatic): Distinct peaks arising from the propyl group.[1]
-
3050–3010 cm⁻¹ (ν C-H, aromatic): Weak shoulder peak attributed to the lone thiophene ring proton (if C5 is unsubstituted) or general heteroaromatic C-H vibrations.[1]
B. Fingerprint Region (1700–600 cm⁻¹)[2]
-
1675 ± 10 cm⁻¹ (ν C=O, Amide I): The strongest peak in the spectrum.[1] It appears at a lower frequency than a typical ketone due to resonance with the adjacent nitrogen (N3).[2]
-
1580–1550 cm⁻¹ (ν C=N / ν C=C): Skeletal vibrations of the pyrimidine and thiophene rings. Often appears as a doublet or a strong band with a shoulder.[2]
-
1460–1450 cm⁻¹ (δ CH₂/CH₃): Bending vibrations (scissoring) of the propyl methylene groups.
-
1250–1200 cm⁻¹ (ν C-N): C-N stretching vibration connecting the thiophene and pyrimidine rings.[2]
-
650–700 cm⁻¹ (ν C-S): Characteristic stretching of the thiophene sulfur-carbon bond (often weak to medium intensity).
Experimental Protocol: Synthesis & Characterization Workflow
This protocol ensures the generation of a sample suitable for high-resolution IR analysis.[2]
Step 1: Synthesis via Gewald Cyclization[1]
-
Precursor Synthesis: React butyraldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol with morpholine (Gewald reaction) to yield ethyl 2-amino-5-propylthiophene-3-carboxylate .[1]
-
Cyclization: Reflux the precursor in formamide (10 mL/g) at 180°C for 4-6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The fluorescent blue spot of the amine should disappear.[2]
-
-
Isolation: Cool to room temperature. The product precipitates.[2] Filter and wash with cold ethanol to remove unreacted formamide.[2]
Step 2: IR Sample Preparation (KBr Pellet Method)
Why KBr? While ATR (Attenuated Total Reflectance) is convenient, KBr pellets often provide better resolution for the N-H stretching region, which is critical for confirming the lactam structure.[1]
-
Grinding: Mix 1–2 mg of the dried this compound with ~100 mg of spectroscopic grade KBr.
-
Pressing: Compress under 10 tons of pressure for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Background subtract pure KBr.[2]
Visualizing the Spectral Logic
The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the key decision points.
Figure 1: Decision logic for IR-based validation of the thienopyrimidine synthesis.
References
-
Gewald Reaction & Thienopyrimidine Synthesis
-
IR Characteristics of Thieno[2,3-d]pyrimidin-4-ones
-
Hilaris Publisher. (2019).[2] Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
-
-
Vibrational Assignments for Fused Pyrimidines
-
ResearchGate. (2012).[2] Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
-
-
Precursor Data (Amino-Thiophene Carboxylates)
-
ChemicalBook.[2] Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate IR Spectrum.
-
A Comparative Guide to Elemental Analysis Standards for the Confirmation of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one
This guide provides an in-depth comparison of elemental analysis standards for the structural confirmation of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and defensible confirmation of molecular identity and purity.
Introduction: The Imperative of Empirical Validation
In the synthesis of novel chemical entities, particularly those with therapeutic potential, the confirmation of the molecular structure is a foundational requirement. While spectroscopic methods like NMR and Mass Spectrometry (MS) are indispensable for elucidating the connectivity of atoms, elemental analysis (EA) provides a fundamental, quantitative assessment of a compound's bulk purity and confirms its empirical formula.[1][2] For a target molecule such as this compound, elemental analysis serves as a crucial checkpoint, validating that the synthesized product matches its theoretical elemental composition. This is not merely an academic exercise; it is a pillar of quality control and a prerequisite for advancing a compound through the development pipeline.[3]
Section 1: The Theoretical Benchmark for this compound
Before any analysis can be performed, a theoretical benchmark must be established. This benchmark is derived directly from the molecular formula of the target compound. The accuracy of all subsequent experimental results will be judged against these calculated values.
Molecular Structure:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
